
MET-enkephalin
描述
Metenkefalin, also known as methionine enkephalin, is a naturally occurring endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Metenkefalin is a pentapeptide with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. It plays a crucial role in regulating pain sensation (nociception) in the body by binding to opioid receptors .
准备方法
合成路线和反应条件
甲硫脑啡肽可以通过固相多肽合成 (SPPS) 合成,这涉及将受保护的氨基酸顺序添加到连接到固体树脂上的不断增长的肽链上。该过程包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸,通常是酪氨酸,连接到树脂上。
脱保护和偶联: 氨基酸上的保护基团被移除,下一个氨基酸(甘氨酸)使用偶联试剂(例如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))偶联到不断增长的链上。
重复: 步骤 2 对每个后续氨基酸(甘氨酸、苯丙氨酸和蛋氨酸)重复。
裂解和纯化: 完成的肽从树脂上裂解,并使用高效液相色谱 (HPLC) 纯化.
工业生产方法
甲硫脑啡肽的工业生产涉及大规模 SPPS,该过程是自动化的,以提高效率和产量。该过程类似于实验室合成,但规模扩大以适应更大数量的试剂和溶剂。 最终产品使用制备型 HPLC 纯化,并使用质谱和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
Methionine Sulfoxide Formation
Met-enkephalin’s methionine residue is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)-enkephalin) or methionine sulfone under strong conditions .
Mechanistic Insights :
-
Phagocytosing neutrophils use the MPO-H₂O₂-Cl⁻ system for oxidation .
-
Intramolecular oxygen transfer from tyrosyl hydroperoxide intermediates facilitates sulfur oxidation .
Enzymatic Degradation
This compound is rapidly cleaved by proteases and peptidases:
Key Enzymes and Pathways
Experimental Evidence :
-
Resting human polymorphonuclear leukocytes (PMNs) degrade this compound, releasing free tyrosine .
-
Bacitracin (1 g/L) inhibits both degradation and oxidation by PMNs without affecting cell viability .
Biosynthetic Processing
This compound is derived from proenkephalin A through sequential enzymatic cleavage :
-
Prohormone convertases (PC1/PC2) : Generate intermediate peptides.
-
Carboxypeptidase E (CPE) : Removes C-terminal basic residues to yield active this compound.
Critical Data :
-
Cell-free translation experiments confirm trypsin and carboxypeptidase B are essential for processing proenkephalin into this compound .
-
Proenkephalin A contains four this compound sequences, enabling high-yield production .
Stabilized Analogs
-
[D-Ala²]-Met-enkephalinamide (DALA) : Resists enzymatic degradation, showing prolonged analgesic effects in vivo .
-
Norbuprenorphine-enkephalin conjugates : Synthesized via solid-phase peptide coupling for enhanced pharmacological profiles .
Synthetic Challenges :
Inhibitors of Oxidation/Degradation
Functional Consequences of Modifications
-
Loss of opioid activity : Oxidation or N-terminal tyrosine removal abolishes μ/δ-opioid receptor binding .
-
Hydroperoxide intermediates : Form bicyclic structures via Tyr radical reactions, altering peptide conformation .
Analytical Detection Advances
-
Methionine oxidation + LC-MS : Enables quantification at 40 amol/sample sensitivity .
-
Isotopic labeling : Distinguishes endogenous this compound from artifacts using ¹³C/¹⁵N standards .
This synthesis of chemical reactivity data underscores this compound’s vulnerability to oxidation and enzymatic cleavage, necessitating careful handling in research and therapeutic contexts.
科学研究应用
Pain Management
Analgesic Properties
Met-enkephalin has been extensively studied for its analgesic effects. It primarily binds to mu-opioid receptors in the central nervous system, leading to pain relief. Research indicates that this compound can produce significant analgesia in animal models, although its rapid degradation in vivo poses challenges for therapeutic use .
Modified Enkephalins
To enhance stability and efficacy, researchers have developed modified analogs of this compound. For instance, D-Ala-methionine-enkephalin has shown promise in preclinical studies by resisting enzymatic degradation while maintaining receptor affinity . These modifications aim to create potent analgesics with fewer side effects compared to traditional opioids.
Cancer Therapy
Immunoregulation and Antitumor Activity
This compound has been implicated in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth. Studies have demonstrated that this compound can slow the proliferation of various cancer cells by upregulating cyclin-dependent kinases p16 and p21, which are crucial for cell cycle regulation .
Clinical Evidence
In vitro and in vivo studies have shown that this compound can inhibit the growth of tumors in models of colon and pancreatic cancers. Its relatively benign side effect profile makes it a promising candidate for adjuvant therapy in cancer patients .
Neuroprotection
Stress Response Modulation
Recent research has suggested that this compound plays a role in the body's response to stress. Studies using advanced detection methods have revealed dynamic changes in this compound levels in response to stressors, indicating its potential as an anti-stress signal .
Hepatoprotective Effects
This compound has also been investigated for its hepatoprotective properties. In experimental models of acetaminophen-induced hepatotoxicity, this compound administration resulted in reduced liver damage, suggesting a protective role against oxidative stress and inflammation .
Table 1: Summary of Key Studies on this compound Applications
作用机制
甲硫脑啡肽通过与阿片受体(特别是 μ 和 δ 阿片受体)结合来发挥其作用。这种结合导致 G 蛋白偶联受体途径的激活,导致腺苷酸环化酶的抑制、环腺苷酸 (cAMP) 水平的降低以及神经递质(如 P 物质和谷氨酸)释放的减少。 这些作用有助于甲硫脑啡肽的镇痛和免疫调节作用 .
相似化合物的比较
甲硫脑啡肽类似于其他内源性阿片肽,例如亮氨酸脑啡肽、β-内啡肽和强啡肽。它在其氨基酸序列和受体选择性方面是独特的。虽然亮氨酸脑啡肽在第五位有一个亮氨酸残基,但甲硫脑啡肽有一个蛋氨酸残基。 这种结构差异影响了它们与阿片受体的结合亲和力和选择性 .
类似化合物
亮氨酸脑啡肽: 另一种脑啡肽,在第五位有一个亮氨酸残基。
β-内啡肽: 一种作用范围更广的较长内源性阿片肽。
强啡肽: 一种对κ阿片受体具有高亲和力的内源性阿片肽.
生物活性
Met-enkephalin (Met-enk) is a pentapeptide that plays a significant role in the endogenous opioid system, primarily functioning as a neurotransmitter and neuromodulator. This article explores its biological activity, mechanisms of action, and implications in various physiological processes, supported by research findings and case studies.
This compound is composed of the amino acid sequence Tyr-Gly-Gly-Phe-Met and primarily interacts with opioid receptors, particularly the delta (δ) and mu (μ) receptors. The binding of Met-enk to these receptors initiates intracellular signaling cascades that modulate synaptic transmission and neuronal excitability.
Mechanisms of Action:
- Inhibition of Neurotransmitter Release: Met-enk inhibits the release of excitatory neurotransmitters by reducing calcium influx through voltage-gated calcium channels and promoting potassium channel opening, leading to hyperpolarization of neurons .
- Modulation of Pain: It plays a crucial role in pain modulation by acting on descending pain pathways in the central nervous system, contributing to analgesia .
1. Pain Modulation
Research indicates that Met-enk has potent analgesic effects. It acts on the anterior cingulate cortex (ACC) to inhibit both excitatory (AMPA-mediated) and inhibitory (GABA-mediated) synaptic transmissions. Notably, it preferentially reduces GABAergic transmission, resulting in disinhibition of excitatory pathways that may contribute to its analgesic properties .
2. Neuroprotection
This compound exhibits neuroprotective effects, particularly in conditions such as chronic liver disease. Studies have shown that it can regulate liver regeneration and cellular proliferation through its action on delta opioid receptors .
3. Stress Response
Recent findings highlight Met-enk's role in the stress response. Acute stress leads to the local release of Met-enk in brain regions associated with emotional regulation, suggesting its involvement in coping mechanisms .
Research Findings and Case Studies
Pharmacological Implications
The pharmacological actions of this compound extend beyond pain modulation:
- Addiction and Reward Pathways: Research indicates that alcohol administration elevates this compound levels in the nucleus accumbens, suggesting its involvement in reward mechanisms .
- Potential Therapeutic Applications: Given its diverse biological activities, this compound is being investigated for therapeutic applications in pain management, neurodegenerative diseases, and stress-related disorders.
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBQHOOROIVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974125 | |
Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58569-55-4 | |
Record name | 58569-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。